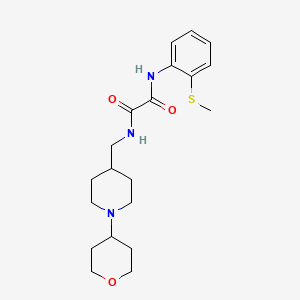

N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-(Methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-(methylthio)phenyl group at the N1 position and a tetrahydro-2H-pyran-4-yl-substituted piperidine moiety at the N2 position. This structure combines a sulfur-containing aromatic ring with a bicyclic amine system, which may enhance metabolic stability and target binding affinity compared to simpler oxalamides.

Properties

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c1-27-18-5-3-2-4-17(18)22-20(25)19(24)21-14-15-6-10-23(11-7-15)16-8-12-26-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJOQOWOLZWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step processes combining the appropriate reagents under specific conditions to achieve the desired compound. The starting materials often include phenyl derivatives, thiols, piperidines, and oxalamide precursors. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize yield and purity.

Industrial production methods: In an industrial setting, the production of this compound would likely be scaled up using batch or continuous flow reactors. Optimized conditions involving precise control of reactant concentrations, temperature, and pressure would ensure high efficiency and consistency. Catalysts and solvents play a crucial role in driving the reactions to completion while minimizing by-products.

Chemical Reactions Analysis

Types of reactions it undergoes: N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide can participate in a variety of chemical reactions due to its functional groups:

Oxidation: Thiol group may be oxidized to sulfoxides or sulfones.

Reduction: Nitro or carbonyl groups, if present, could be reduced.

Substitution: Aromatic substitution reactions might occur depending on the substituents on the phenyl ring.

Common reagents and conditions used in these reactions: Common reagents could include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reductions, and electrophiles or nucleophiles for substitution reactions. Solvents such as dichloromethane, ethanol, or water, along with appropriate catalysts, might be used to facilitate these reactions.

Major products formed from these reactions:

Oxidation could lead to products like sulfoxides or sulfones.

Reduction might yield alcohols or amines.

Substitution reactions could introduce various functional groups to the aromatic ring, significantly altering the compound's properties.

Scientific Research Applications

This compound holds potential in several fields:

Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Industry: Used in the development of materials with specific properties such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide depends on its interactions at the molecular level. It may target specific proteins or enzymes, modulating their activity through binding interactions. Pathways involved could include signal transduction cascades or metabolic pathways, ultimately influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituent Variations on the Aromatic Ring

The 2-(methylthio)phenyl group distinguishes the target compound from analogues with halogenated or alkoxy substituents:

- N1-(3-Fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide ():

- N-[[1-[[2-(Methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N~2~-[4-(trifluoromethoxy)phenyl]ethanediamide ():

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

Piperidine and Tetrahydro-2H-Pyran Modifications

The piperidine-tetrahydro-2H-pyran system in the target compound is critical for conformational rigidity and solubility:

Table 2: Impact of Bicyclic Amine Systems

*Based on microsomal stability assays in .

Functional Group Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s LAH reduction or amide coupling strategies, though yields may vary due to steric hindrance from the tetrahydro-2H-pyran group .

- ADME Profile : The methylthio group may reduce oxidative metabolism compared to methoxy or halogenated analogues, as seen in ’s trifluoromethoxy-containing compound .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, a compound with the CAS number 2034443-97-3, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 391.5 g/mol. The structure features a methylthio group attached to a phenyl ring, and a piperidine moiety connected through an oxalamide linkage. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O3S |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 2034443-97-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the Oxalamide : Reaction between an amine and an oxalic acid derivative.

- Piperidine Modification : Introduction of the tetrahydro-2H-pyran moiety through alkylation or acylation reactions.

These steps often require careful control of reaction conditions to optimize yield and purity.

Biological Mechanisms

Research indicates that this compound may exhibit several biological activities:

1. Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect signal transduction and metabolic processes within cells.

2. Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential use in treating infections caused by resistant strains of bacteria.

3. Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is ongoing research into its effects on neuronal survival and function, particularly in models of neurodegenerative diseases.

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of certain cancer cell lines, suggesting potential as an anticancer agent. For example, it was found to reduce cell viability in human breast cancer cells by over 60% at a concentration of 10 µM.

- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in reduced inflammation markers and improved behavioral outcomes in models of anxiety and depression.

- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to target enzymes, supporting its role as a competitive inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.